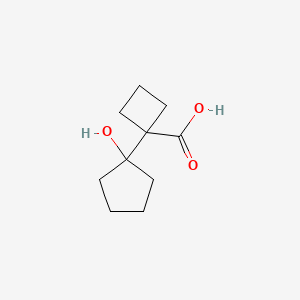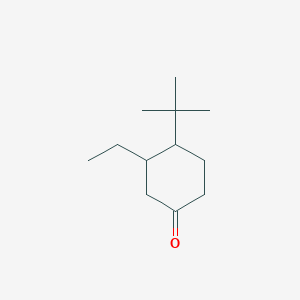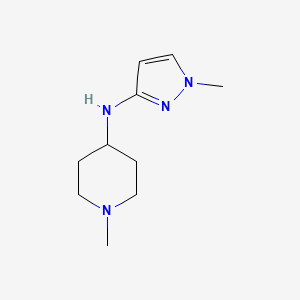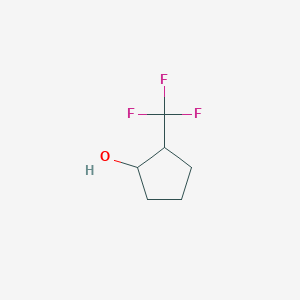
tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method includes the use of tert-butyl carbamate and a suitable alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of enzyme inhibitors and other bioactive compounds.
Medicine: In medicinal chemistry, it is utilized in the design and synthesis of drug candidates. The stability and reactivity of the carbamate group make it a valuable building block for developing new therapeutic agents.
Industry: Industrially, this compound is employed in the production of polymers, coatings, and adhesives. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is often utilized in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-1,6-hexanediamine
- N-Boc-1,2-diaminoethane
Comparison: tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other carbamates. Its ability to undergo selective chemical transformations makes it a valuable intermediate in various synthetic applications. While similar compounds like tert-Butyl carbamate and N-Boc-1,6-hexanediamine are also used as protecting groups, this compound offers additional versatility in its reactivity and applications .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-(3-carbamoyl-2-methylpentan-3-yl)carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-7-12(8(2)3,9(13)15)14-10(16)17-11(4,5)6/h8H,7H2,1-6H3,(H2,13,15)(H,14,16) |
InChI Key |
NJZGEJYKJAUOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)(C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B13285624.png)

![5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13285646.png)
![2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13285656.png)
![tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13285658.png)
![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene](/img/structure/B13285667.png)



